molecular formula C10H17N3S B13261445 N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13261445
M. Wt: 211.33 g/mol
InChI Key: PLZJXCIQGOPTQF-UHFFFAOYSA-N
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Description

N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine core. The diethylamine substituent at the 2-position of the thiazolo ring distinguishes it from structurally related analogs.

Properties

Molecular Formula

C10H17N3S

Molecular Weight

211.33 g/mol

IUPAC Name

N,N-diethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C10H17N3S/c1-3-13(4-2)10-12-8-6-5-7-11-9(8)14-10/h11H,3-7H2,1-2H3

InChI Key

PLZJXCIQGOPTQF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=C(S1)NCCC2

Origin of Product

United States

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects . Detailed studies on its molecular targets and pathways are ongoing and may provide further insights into its mechanism of action .

Comparison with Similar Compounds

Substituent Effects on the Thiazolo[5,4-b]pyridine Scaffold

The biological activity of thiazolo[5,4-b]pyridine derivatives is highly dependent on substituents at the 2-position:

  • However, phenyl substituents may reduce solubility compared to alkylamines like diethyl.
  • This could influence pharmacokinetic properties like absorption and distribution.
  • N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine : The bulkier dipropyl group () may sterically hinder binding to kinase active sites, reducing potency compared to smaller diethyl or methoxyethyl substituents.

Key Insight : Diethyl groups balance lipophilicity and steric demands, optimizing membrane permeability while maintaining binding affinity .

Heterocyclic Core Modifications

Variations in the fused ring system significantly alter activity:

  • Thiazolo[5,4-c]pyridin-4-one Derivatives : The ketone group at the 4-position () introduces hydrogen-bonding capacity but reduces basicity compared to the amine in the target compound. This may shift selectivity toward different kinase targets.
  • Oxazolo[5,4-c]pyridin-2-amine : Replacing sulfur with oxygen () decreases electron density and polarizability, weakening hydrophobic interactions in kinase binding pockets.

Key Insight : The thiazolo[5,4-b]pyridine core provides a balance of electronic and steric properties critical for c-KIT inhibition, as demonstrated by moderate activity (IC50 = 9.87 µM) in analogs like 6h ().

Table 1: Comparative Enzymatic Activities of Selected Thiazolo Derivatives

Compound Substituent c-KIT IC50 (µM) Key Feature
6h () 3-(Trifluoromethyl)phenyl 9.87 Hydrophobic pocket fit
Target Diethyl Derivative N,N-Diethyl Not reported Balanced lipophilicity
6j () Urea linker Inactive Loss of direct interaction

Biological Activity

N,N-Diethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound with significant potential in pharmacology. Its unique thiazolo-pyridine structure contributes to various biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C10H17N3S
  • Molecular Weight : 211.33 g/mol
  • CAS Number : 125457239

Its structure features a thiazole ring fused with a pyridine ring, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The mechanism involves interaction with specific enzymes or receptors that modulate their activity:

  • Mechanism of Action : The compound binds to bacterial enzymes, inhibiting their function and leading to cell death.
  • Tested Pathogens : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound also demonstrates anticancer properties , showing promise in inhibiting tumor growth through various pathways:

  • Cell Line Studies : In vitro studies on cancer cell lines have revealed cytotoxic effects at micromolar concentrations.
  • Mechanism of Action : It may induce apoptosis in cancer cells by activating specific signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy:

CompoundModificationBiological Activity
OriginalDiethyl groupHigh potency against microbes and cancer cells
Analog 1Dimethyl groupReduced potency
Analog 2Hydroxy substitutionAltered reactivity and reduced efficacy

These variations illustrate how modifications can significantly impact biological activity.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed an EC50 value of 1.5 μM against S. aureus, indicating strong antibacterial properties.

Study 2: Anticancer Potential

In another investigation focusing on breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 2.3 μM. This study highlighted its potential as a lead compound for developing new anticancer therapies.

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